molecular formula C8H19ClN2O B1525187 2-Amino-N-butyl-N-methylpropanamide hydrochloride CAS No. 1236263-35-6

2-Amino-N-butyl-N-methylpropanamide hydrochloride

Cat. No. B1525187
M. Wt: 194.7 g/mol
InChI Key: ODIVDSXZYXAPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-butyl-N-methylpropanamide hydrochloride (2-ABMPA HCl) is a highly versatile chemical compound with a wide range of applications. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has a molecular weight of 221.7 g/mol and a melting point of 158-161 °C. 2-ABMPA HCl is used in various scientific research applications, such as organic synthesis, biochemistry, and pharmacology. It is also used in many other industries, such as food processing, plastics, and cosmetics.

Scientific Research Applications

Research Applications of Similar Compounds

Metabolism and Hemoglobin Adduct Formation

Compounds similar to 2-Amino-N-butyl-N-methylpropanamide hydrochloride may be studied for their metabolic pathways in humans and their potential to form adducts with hemoglobin, which could have implications for understanding their behavior in biological systems and their potential toxicological effects. Studies on acrylamide, for example, have evaluated the metabolism of the compound in humans following oral administration, comparing hemoglobin adduct formation on oral and dermal administration and measuring hormone levels to monitor health impacts under controlled conditions (Fennell et al., 2005).

Neurotoxicity and Disease Association

Research on neurotoxic amino acids like β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria, has been linked to neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). Such studies explore the presence of neurotoxic compounds in human brain tissues and their potential contributions to disease mechanisms (Pablo et al., 2009).

Drug Efficacy and Toxicity Studies

Compounds with structures similar to 2-Amino-N-butyl-N-methylpropanamide hydrochloride may also be subjects of pharmacological studies to determine their efficacy and toxicity in treating diseases. For instance, research on combination chemotherapy regimens for malignant astrocytomas could provide a framework for testing new compounds in oncology (Ikeda et al., 1996).

properties

IUPAC Name

2-amino-N-butyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVDSXZYXAPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-butyl-N-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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